

Advanced Characterization of N-Me-D-Met Peptides: A Comparative MS Fragmentation Guide

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Compound of Interest

Compound Name: *Fmoc-N-Me-D-Met-OH*

Cat. No.: B8099458

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Executive Summary

N-methyl-D-methionine (N-Me-D-Met) residues represent a "double-lock" strategy in modern peptidomimetic drug design. By combining N-methylation (improving membrane permeability and metabolic stability) with D-stereochemistry (preventing enzymatic recognition), these residues create potent therapeutic candidates. However, they present unique challenges for mass spectrometry (MS) sequencing.

This guide provides a technical comparison of fragmentation patterns between standard L-Met peptides and N-Me-D-Met analogs, focusing on diagnostic ions, backbone cleavage kinetics, and neutral loss mechanisms.

Comparative Analysis: L-Met vs. N-Me-D-Met

The following table contrasts the observable MS/MS behaviors of unmodified Methionine residues against the N-Me-D-Met modification.

Feature	Standard L-Met Peptide	N-Me-D-Met Peptide
Precursor Mass Shift	Baseline	+14.016 Da (per N-Me group)
Diagnostic Immonium Ion	m/z 104.05 (Met)	m/z 118.07 (N-Me-Met)
Backbone Cleavage	Standard b/y series distribution.	Enhanced cleavage N-terminal to N-Me-D-Met (similar to Proline effect).
Side Chain Neutral Loss	-48 Da (CH ₃ SH) from precursor/fragments.	-48 Da (CH ₃ SH) retained; often suppressed due to altered proton mobility.
Stereochemical ID	Indistinguishable from D-Met by standard CID.	Indistinguishable from L-N-Me-Met by standard CID (Requires IM-MS).
Fragmentation Mechanism	Charge-directed oxazolone pathway.	A-type cleavage favored; Oxazolone formation blocked at N-Me site.

Mechanistic Deep Dive

The "N-Methyl Effect" on Fragmentation

N-methylation replaces the amide hydrogen with a methyl group. This alteration fundamentally changes the fragmentation kinetics in Collision-Induced Dissociation (CID):

- **Blockage of Oxazolone Formation:** Standard b-ion formation requires nucleophilic attack by the amide oxygen on the N-terminal carbonyl. The N-methyl group sterically hinders this and removes the amide proton often required for proton transfer, suppressing b-ion formation at the N-Me residue.
- **Enhanced N-Terminal Cleavage:** Similar to Proline, the tertiary amine of the N-methyl group has high proton affinity. This localizes the charge and weakens the peptide bond immediately N-terminal to the N-Me-D-Met residue, often resulting in a dominant y-ion series starting from this residue.

- Diagnostic Immonium Ion (m/z 118): The most reliable marker for N-Me-Met is the shift of the Methionine immonium ion from m/z 104 to m/z 118.

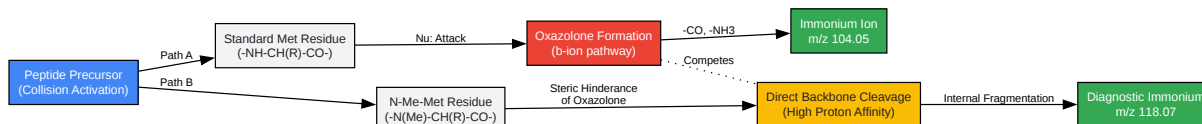
The "Stealth" of D-Stereochemistry

Standard MS/MS methods (CID/HCD) are generally blind to chirality. An N-Me-D-Met residue will produce a fragmentation spectrum nearly identical to an N-Me-L-Met residue.

- Implication: MS confirms the sequence and modification (N-methylation), but not the stereochemistry.
- Solution: To verify the "D" configuration, researchers must employ Ion Mobility Spectrometry (IM-MS), which separates isomers based on Collisional Cross Section (CCS), or use chiral chromatography prior to MS.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between a standard Met residue and an N-Me-Met residue, highlighting the origin of the diagnostic m/z 118 ion.



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Figure 1: Divergent fragmentation pathways. Note the shift from standard oxazolone-mediated b-ions to direct cleavage and specific immonium generation in N-Me analogs.

Experimental Protocol: Sequencing N-Me-D-Met Peptides

This self-validating workflow ensures accurate identification of N-Me-D-Met residues in synthetic or biological samples.

Phase 1: Data Acquisition

- Ionization: Use Nano-ESI (Electrospray Ionization) in positive mode.
- Fragmentation Mode: Use HCD (Higher-energy Collisional Dissociation) with stepped Normalized Collision Energy (NCE: 25, 30, 35).
 - Reasoning: HCD is superior for generating low-mass diagnostic immonium ions compared to resonant CID in ion traps (which suffers from the "1/3 rule" low-mass cutoff).

Phase 2: Spectral Interrogation

- Check Precursor Mass: Verify the mass shift.
 - .
- Scan Low Mass Region (Diagnostic Check):
 - Extract Ion Chromatogram (XIC) for m/z 118.07.
 - Validation: Presence of 118.07 confirms N-Me-Met. Absence suggests unmodified Met or other modification.
- Map Backbone Series:
 - Look for a "gap" in the b-ion series at the modified residue.
 - Look for a high-intensity y-ion corresponding to cleavage N-terminal to the Met.
- Neutral Loss Confirmation:
 - Check for peaks at

(Side chain loss).
 - Note: If the peptide is oxidized, look for

(CH₃SOH).

Phase 3: Stereochemical Validation (Optional but Recommended)

- Method: Ion Mobility-Mass Spectrometry (IM-MS).
- Protocol: Compare the Collision Cross Section (CCS) of the analyte against synthetic standards of pure L-N-Me-Met and D-N-Me-Met.
- Criteria: A CCS difference >2% is typically required for confident assignment.

References

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 - Source: N
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 - Title: Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry

- URL:[[Link](#)]
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